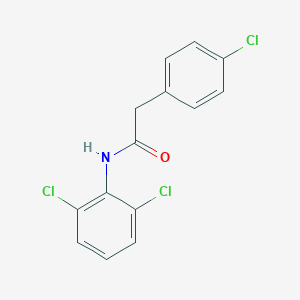![molecular formula C25H20N2O3 B442609 METHYL 4-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B442609.png)
METHYL 4-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is an organic compound with a complex structure that includes a quinoline ring, a methylphenyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation, using methylbenzene and a suitable catalyst such as aluminum chloride.
Formation of the Benzoate Ester: The final step involves esterification, where the quinoline derivative is reacted with methyl 4-aminobenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
METHYL 4-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of METHYL 4-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate
- Methyl 4-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate
- Methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate
Uniqueness
METHYL 4-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H20N2O3 |
|---|---|
Peso molecular |
396.4g/mol |
Nombre IUPAC |
methyl 4-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H20N2O3/c1-16-7-9-17(10-8-16)23-15-21(20-5-3-4-6-22(20)27-23)24(28)26-19-13-11-18(12-14-19)25(29)30-2/h3-15H,1-2H3,(H,26,28) |
Clave InChI |
DPUHNZIRPZRMBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4,5-dimethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B442526.png)
![Ethyl 4,5-dimethyl-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B442527.png)
![Methyl 2-({4-[2-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B442528.png)
![3-(4-methoxyphenyl)-N-(2-{[3-(4-methoxyphenyl)acryloyl]amino}-4-methylphenyl)acrylamide](/img/structure/B442530.png)
![Methyl 2-{[3-({[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B442531.png)
![Methyl 3-({3-[(3-{[2-(methoxycarbonyl)-3-thienyl]amino}-3-oxopropyl)sulfanyl]propanoyl}amino)-2-thiophenecarboxylate](/img/structure/B442532.png)
![2-(2,4-dimethoxyphenyl)-N-{3-[({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide](/img/structure/B442533.png)

![N-{2,2-dimethyl-3-[(5-methyl-2-furoyl)amino]propyl}-5-methyl-2-furamide](/img/structure/B442536.png)

![11-(4-chlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442542.png)
![Ethyl 4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B442545.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-3-thiophenecarboxylate](/img/structure/B442547.png)
![2-{[(2,3,5,6-Tetrafluorophenoxy)acetyl]amino}benzamide](/img/structure/B442550.png)
